Welcome to the BenchChem Online Store!
molecular formula C23H18O3S B8554879 4-hydroxy-2,2-diphenyl-5-phenylsulfanyl-3H-pyran-6-one

4-hydroxy-2,2-diphenyl-5-phenylsulfanyl-3H-pyran-6-one

Cat. No. B8554879
M. Wt: 374.5 g/mol
InChI Key: JBCJYOQLWYPRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05840751

Procedure details

The title compound was prepared as described in General Method 6 from 0.96 mmol of 3-bromo-5,6-dihydro-4-hydroxy-6,6-diphenyl-2H-pyran-2-one (prepared in example AAA), 1.0 mmol of benzenethiol, and 1.0 mmol of piperidine in 20 mL of dichloromethane. The product was triturated with hexane:ether (1:1) to afford a solid (m.p. 78°-80° C.). 1H NMR (DMSO-d6) δ 3.37 (bs, 2 H), 6.35 (m, 2 H), 6.93 (m, 3 H), 7.29-7.49 (m, 10 H).
Name
3-bromo-5,6-dihydro-4-hydroxy-6,6-diphenyl-2H-pyran-2-one
Quantity
0.96 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:21])[O:4][C:5]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][C:7]=1[OH:8].[C:22]1([SH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.N1CCCCC1>ClCCl>[OH:8][C:7]1[CH2:6][C:5]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:4][C:3](=[O:21])[C:2]=1[S:28][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
3-bromo-5,6-dihydro-4-hydroxy-6,6-diphenyl-2H-pyran-2-one
Quantity
0.96 mmol
Type
reactant
Smiles
BrC=1C(OC(CC1O)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
1 mmol
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was triturated with hexane:ether (1:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC(C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)SC1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.